Superior Triglyceride Profile: Netagen Does Not Elevate Serum Triglycerides Unlike Its Alkylated Comparator
In a direct head-to-head comparative study, treatment with Netagen (17β-estradiol/norethisterone) resulted in no change in triglyceride content across serum and all lipoprotein fractions. In contrast, the comparator, Netasyn (ethinylestradiol/norethisterone), which differs only by having an alkylated estrogen, caused a significant increase in serum and lipoprotein triglyceride content [1].
| Evidence Dimension | Change in serum and lipoprotein triglyceride content |
|---|---|
| Target Compound Data | No increase in triglyceride content in serum or any lipoprotein fraction. |
| Comparator Or Baseline | Netasyn (ethinylestradiol/norethisterone) increased triglyceride content in serum and all lipoprotein fractions. |
| Quantified Difference | Netasyn induced an increase while Netagen did not. |
| Conditions | Assessed in women during combined oral contraceptive use; serum and ultracentrifugally isolated lipoprotein fractions. |
Why This Matters
For researchers studying cardiovascular risk associated with hormonal contraceptives, Netagen provides a validated tool that avoids the hypertriglyceridemic effects of alkylated estrogen comparators, allowing for cleaner study designs on lipid-related endpoints.
- [1] Samsioe G, Skryten A, Silfverstolpe G. Oral contraception with a nonalkylated estrogen component. Effects on lipid metabolism. Gynecol Obstet Invest. 1983;15(5):275-82. View Source
